4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

Catalog No.
S1499990
CAS No.
161798-25-0
M.F
C10H7BrO3
M. Wt
255.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

CAS Number

161798-25-0

Product Name

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

IUPAC Name

4-(bromomethyl)-7-hydroxychromen-2-one

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

InChI

InChI=1S/C10H7BrO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5H2

InChI Key

XFNVWGFZARBVBT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CBr

Synonyms

4-(bromomethyl)-7-hydroxy-chromen-2-one

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CBr

Description

The exact mass of the compound 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one, also known as 4-bromomethyl-7-hydroxycoumarin, is a synthetic compound belonging to the coumarin family. Its molecular formula is C₁₀H₇BrO₃, and it has a molecular weight of approximately 255.06 g/mol. The structure features a bromomethyl group at the fourth position and a hydroxyl group at the seventh position of the chromen-2-one moiety, contributing to its unique chemical properties and potential biological activities .

Typical of brominated and hydroxy-substituted compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Reduction: The carbonyl group can be reduced to an alcohol, altering its reactivity and biological properties.

These reactions highlight the versatility of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one in organic synthesis and medicinal chemistry .

Research indicates that 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown efficacy against various bacterial strains.
  • Antioxidant Activity: The compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress.
  • Cytotoxic Effects: Preliminary studies suggest potential cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapy .

Several methods have been reported for synthesizing 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one:

  • Bromination of Coumarin Derivatives: This involves brominating 7-hydroxycoumarin using bromomethyl reagents under acidic conditions.
  • Refluxing with Bromomethyl Reagents: A common approach is refluxing 7-hydroxycoumarin with formaldehyde and hydrobromic acid to introduce the bromomethyl group.
  • Multi-step Synthesis: Some synthetic routes involve multiple steps, including protection-deprotection strategies to achieve the desired functionalization without affecting other reactive sites .

The applications of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one span various fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.
  • Fluorescent Probes: Due to its structural features, it can be utilized in fluorescence labeling in biochemical assays.
  • Agricultural Chemicals: Its biological activity suggests possible applications in developing agrochemicals for pest control .

Interaction studies of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one have focused on its binding affinity with various biological targets:

  • Protein-Ligand Interactions: Studies indicate that it may interact with specific proteins involved in disease pathways, enhancing its therapeutic potential.
  • Synergistic Effects: When combined with other compounds, it may exhibit synergistic effects that enhance its biological activity, particularly in antimicrobial and anticancer applications .

Several compounds share structural similarities with 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
7-HydroxycoumarinHydroxyl group at position 7Lacks bromination; primarily studied for its natural antioxidant properties.
4-Methoxymethyl-7-hydroxycoumarinMethoxymethyl group instead of bromomethylExhibits different solubility and reactivity profiles.
4-BromomethylcoumarinBromomethyl group but lacks hydroxyl substitutionPrimarily used in fluorescence applications.

These comparisons highlight the unique aspects of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one, particularly its dual functionalization that enhances both its chemical reactivity and biological activity .

XLogP3

2.1

Other CAS

161798-25-0

Wikipedia

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

Dates

Modify: 2023-07-17

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